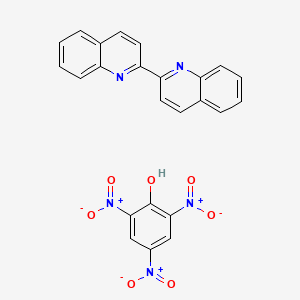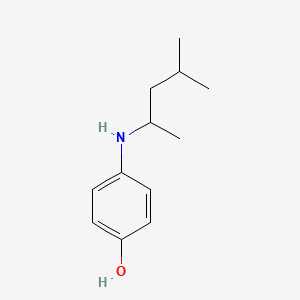
4-(4-Methylpentan-2-ylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpentan-2-ylamino)phenol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.285 g/mol . This compound is characterized by the presence of a phenol group substituted with a 4-(4-methylpentan-2-ylamino) group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(4-Methylpentan-2-ylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methylbenzene with hydroxide ion to produce 4-methylbenzenols . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(4-Methylpentan-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpentan-2-ylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Methylpentan-2-ylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methylpentan-2-ylamino)phenol can be compared with other phenolic compounds, such as:
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group, known for its antiseptic properties.
4-Methyl-2-pentanol: An alcohol with a similar alkyl chain but different functional group. These compounds share some chemical properties but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
63877-47-4 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
4-(4-methylpentan-2-ylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-10(3)13-11-4-6-12(14)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI-Schlüssel |
NZUWJMQBHGQBHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


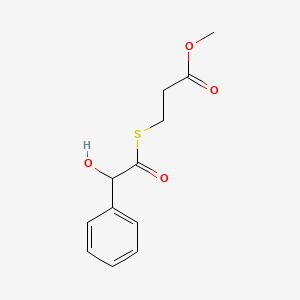
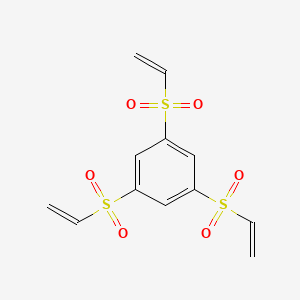



![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)

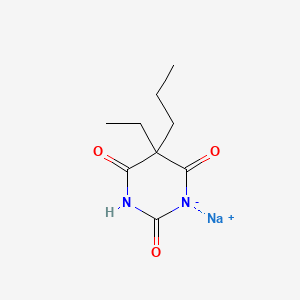

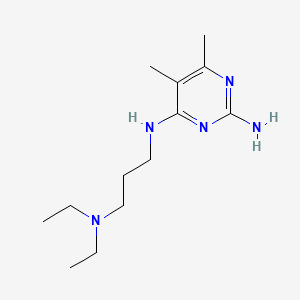


![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
